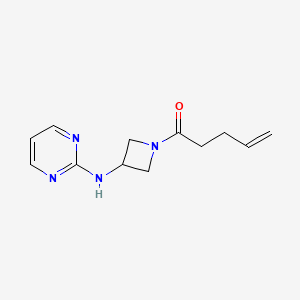

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Research

Synthesis and Pharmacological Activities

Pyrimidine derivatives, including structures similar to 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one, have been extensively researched for their anti-inflammatory and anticancer properties. Recent developments have highlighted the versatility of pyrimidine compounds, showing a wide range of pharmacological effects such as anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB (Rashid et al., 2021). Furthermore, pyrimidine-based scaffolds have demonstrated significant anticancer activities, acting through various mechanisms and indicating their potential to interact with diverse enzymes, targets, or receptors (Kaur et al., 2014).

Hybrid Catalysts in Medicinal Chemistry

The development of pyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine structures, highlights the importance of hybrid catalysts. These scaffolds have wide applicability in medicinal chemistry due to their broader synthetic applications and bioavailability. The review emphasizes the use of diverse hybrid catalysts for synthesizing novel pyrimidine analogs, which could lead to enhanced anti-inflammatory activities with minimal toxicity (Parmar et al., 2023).

Pharmacologically Active Pyrimidine Compounds

A comprehensive analysis of pyrimidine derivatives utilized in medical practice reveals substances with a range of activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal effects. This systematic analysis underscores the pyrimidine core as a promising scaffold for the development of new biologically active compounds, suggesting that modifications to the pyrimidine structure could yield compounds with desired pharmacological activities (Chiriapkin, 2022).

Mecanismo De Acción

Target of Action

The primary target of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one is the Retinoid X Receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in cellular differentiation and proliferation .

Mode of Action

This compound acts as an antagonist to RXRα . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .

Biochemical Pathways

The antagonistic action of this compound on RXRα affects various biochemical pathways. One significant pathway is the regulation of cellular apoptosis . By inhibiting RXRα, this compound can stimulate caspase-3 activity, leading to RXRα-dependent apoptosis .

Pharmacokinetics

Its potent anti-proliferative activity against human cancer cell lines suggests it has good bioavailability .

Result of Action

The result of the compound’s action is a dose-dependent induction of apoptosis in cancer cells . It shows potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549 cells . It also has low cytotoxicity in normal cells such as LO2 and MRC-5 cells .

Propiedades

IUPAC Name |

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-5-11(17)16-8-10(9-16)15-12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKQVFFSLSJOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)